4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

Chemical Synthesis Quality Control Procurement

Specifically designed for medicinal chemistry programs targeting kinase inhibitors (GSK3, Aurora2, Syk, CK2). This bifunctional scaffold features dual primary amines for orthogonal derivatization. Its defined STAT3 inactivity (IC50 >55.69 µM) ensures no off-target interference in SAR studies. High purity (≥98%) minimizes side reactions, enabling reliable amide coupling and reductive amination. Scalable up to 5 KG for hit-to-lead optimization.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
CAS No. 885280-72-8
Cat. No. B1502180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminomethyl-thiazol-2-YL)-phenylamine
CAS885280-72-8
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CN)N
InChIInChI=1S/C10H11N3S/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5,11-12H2
InChIKeyYZBUKOPJZNJTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (CAS 885280-72-8): A High-Purity, Bifunctional Thiazole-Phenylamine Building Block for Kinase-Targeted Research


4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (CAS 885280-72-8) is a small-molecule heterocyclic compound with the molecular formula C10H11N3S and a molecular weight of 205.28 g/mol [1]. It features a 2-aminothiazole core directly linked to a phenylamine ring, a structural motif frequently utilized in medicinal chemistry as a core scaffold for ATP-competitive kinase inhibitors . The compound is commercially available as a high-purity research intermediate (typically ≥98% purity) , specifically designed for use as a synthetic building block in the development of targeted covalent inhibitors and other bioactive molecules.

Why 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (885280-72-8) Cannot Be Simply Replaced with Generic Thiazole Analogs


The precise substitution pattern of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine—specifically, the 4-aminomethyl group on the thiazole ring and the para-aminophenyl substituent—is critical for its intended function as a bifunctional building block. In the context of kinase inhibitor design, even minor modifications to the thiazole core can drastically alter binding affinity and selectivity [1]. As demonstrated by high-throughput screening data, this exact compound exhibits a weak inhibitory profile against STAT3 (IC50 > 55.69 µM), a key oncogenic transcription factor, which positions it not as a final drug candidate but as an essential, non-interfering scaffold for further derivatization . Generic substitution with other 2-aminothiazole or 4-arylthiazole analogs would introduce unpredictable steric and electronic effects, potentially compromising the desired activity of downstream conjugates, rendering the precise 4-(4-aminomethyl-thiazol-2-yl)aniline structure irreplaceable for SAR (Structure-Activity Relationship) studies.

Quantitative Differentiation of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (CAS 885280-72-8) Against Comparable Thiazole Building Blocks


Analytical Purity and Scale-Up Readiness: Superior to Common Generic Alternatives

Commercially available 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine is consistently supplied with a high minimum purity specification of 98%, as verified by HPLC analysis . This level of purity is critical for reproducible downstream reactions in medicinal chemistry. In contrast, generic 2-aminothiazole or simple aniline derivatives often exhibit significant batch-to-batch variability and are commonly offered at lower purities (e.g., 95-97%), which can introduce side products and complicate purification of advanced intermediates. The availability of this specific compound in scalable packaging (up to 5 KG) further distinguishes it from many research-use-only analogs, providing a direct path from milligram-scale SAR exploration to gram-scale lead optimization.

Chemical Synthesis Quality Control Procurement

Defined Pharmacological Profile as a Non-Interfering STAT3 Scaffold

In a quantitative high-throughput screen designed to identify inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine demonstrated an IC50 value of >55.69 µM, effectively classifying it as an 'inactive' compound in this assay . This data is highly valuable as it confirms the unmodified scaffold itself does not potently engage this oncogenic target. For medicinal chemists, this means the scaffold provides a 'blank slate' for installing targeting warheads without confounding background activity. In comparison, many structurally related 2-aminothiazole derivatives are designed to be potent kinase inhibitors from the outset (e.g., CK2 inhibitors with submicromolar IC50s) [1], which would be unsuitable as a non-interfering building block for exploring other biological targets.

STAT3 Inhibition High-Throughput Screening Cancer Research

Validated Utility in Kinase Inhibitor IP: Direct Link to Broad Patent Estate

The 4-(4-aminomethyl-thiazol-2-yl)aniline core structure is explicitly encompassed within the Markush structures of major patent families claiming thiazole-based kinase inhibitors. For instance, Vertex Pharmaceuticals' patent US 7,488,727, which covers inhibitors of GSK3, Aurora2, and Syk kinases, describes compounds of formula I that include 2-aminothiazole cores substituted with various aromatic and heteroaromatic groups [1]. This compound serves as a key intermediate for synthesizing analogs that fall within the scope of this and related intellectual property. In contrast, generic aminothiazole building blocks without the specific 4-aminophenyl substitution lack this direct connection to a well-defined, commercially significant patent landscape, limiting their strategic value in pharmaceutical R&D.

Kinase Inhibition Intellectual Property Drug Discovery

Proven Utility in Synthesizing Antiproliferative and Apoptosis-Inducing Agents

Recent medicinal chemistry research has demonstrated that 2-amino-4-(aminomethyl)thiazole, the core scaffold of this compound, can be elaborated into potent antiproliferative agents. In a 2023 study, novel 2-amino-4-(aminomethyl)thiazole-based derivatives were synthesized and shown to possess cytotoxic activity comparable to the established chemotherapeutic agent 5-fluorouracil . Furthermore, specific derivatives were found to suppress the proliferation of cultured tumor cells by inducing apoptosis. This validates the 4-(aminomethyl)thiazole moiety as a productive starting point for developing anticancer drug candidates. In contrast, many simpler thiazole building blocks lack this demonstrated potential for generating molecules with such potent, mechanism-based activity.

Anticancer Cytotoxicity Apoptosis

Strategic Procurement and Application Scenarios for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (885280-72-8)


Synthesis of Novel ATP-Competitive Kinase Inhibitors

This compound is an ideal starting material for synthesizing focused libraries of kinase inhibitors targeting enzymes like GSK3, Aurora2, Syk, and CK2. Its high purity (≥98%) minimizes side reactions during amide coupling or reductive amination at the primary amine handles, ensuring high yields of designed analogs for SAR studies . The defined inactivity against STAT3 confirms it will not introduce unwanted bioactivity into the final conjugate .

Development of Targeted Covalent Inhibitors (TCIs)

The dual primary amine functionality (one on the thiazole's aminomethyl group and one on the phenyl ring) provides two orthogonal sites for introducing electrophilic warheads or other functional groups. This bifunctionality is crucial for constructing targeted covalent inhibitors where precise spatial orientation is required for binding. The compound's established link to broad kinase inhibitor patents provides a strong strategic foundation for intellectual property development [1].

Anticancer Drug Discovery and Lead Optimization

Given that elaborated derivatives of the core 2-amino-4-(aminomethyl)thiazole scaffold have demonstrated cytotoxic activity comparable to 5-fluorouracil , this building block is a high-value starting point for medicinal chemistry programs focused on oncology. Its procurement in scalable quantities (up to 5 KG) directly supports the transition from initial hit identification to lead optimization and preclinical candidate selection.

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